molecular formula C19H18FN5OS B2743322 (3-(1H-tetrazol-1-yl)phenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705983-36-3

(3-(1H-tetrazol-1-yl)phenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2743322
CAS No.: 1705983-36-3
M. Wt: 383.45
InChI Key: NBAZSTBWQDQSNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

Synthesis and Structural Characterization

Synthetic Methodologies and Crystal Structure Analysis

A variety of compounds with complex structures, including those with tetrazolyl, phenyl, and thiazepan motifs, are synthesized through multi-step reactions, often involving substitution reactions. The detailed structural characterization of such compounds utilizes techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C), mass spectrometry, and X-ray diffraction. These methodologies provide insights into the molecular structures, crystallographic analysis, and conformational studies. Density Functional Theory (DFT) calculations further complement the structural analysis, offering predictions on molecular structures, electrostatic potentials, and frontier molecular orbitals, which are essential for understanding the physicochemical properties of these compounds (Huang et al., 2021).

Pharmacological Activities

Anticancer Activities

Compounds structurally related to the queried chemical have shown promising anticancer activities. For instance, naphthyridine derivatives have been studied for their pharmacological effects, with findings indicating the induction of necroptosis and apoptosis in cancer cells at different concentrations. This dual mechanism of action, modulated by the concentration, suggests potential pathways for therapeutic intervention against cancer, exemplified by the studies on human melanoma cells (Kong et al., 2018).

Antimicrobial and Antibacterial Activities

Synthesis and Antimicrobial Evaluation

New substituted methanones, including those with benzofuran and pyrazolyl moieties, have been synthesized and evaluated for their antimicrobial properties. These studies involve the solvent-free microwave-assisted synthesis of the compounds and subsequent evaluation against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Ashok et al., 2017).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the potential risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5OS/c20-17-7-2-1-6-16(17)18-8-9-24(10-11-27-18)19(26)14-4-3-5-15(12-14)25-13-21-22-23-25/h1-7,12-13,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAZSTBWQDQSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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